2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide
Description
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have been found to exhibit a wide range of biological activities, including anticancer, antitubercular, and anti-HIV properties .
Properties
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-11-9-13(19)18-15(17-11)22-10-14(20)16-7-8-21-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,16,20)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXHUQGHQSWMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide typically involves the reaction of ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate with various amines. The reaction conditions can vary, but common methods include using ethanol in the presence of sodium ethoxide, DMF with triethylamine, or aqueous sodium hydroxide . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: For example, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacts with aliphatic amines to give the corresponding acetamides.
Hydrazine Reactions: Reaction with hydrazine hydrate in boiling ethanol produces 2-hydrazinyl-6-methylpyrimidin-4(3H)-one.
Aniline Reactions: Heating with aniline in boiling ethanol results in the formation of 2-anilino-6-methylpyrimidin-4(3H)-one.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of other pyrimidine derivatives.
Biology: Investigated for its potential anticancer, antitubercular, and anti-HIV activities.
Medicine: Potential use in developing new therapeutic agents due to its biological activities.
Industry: May be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives often exert their effects by interfering with nucleic acid synthesis or function, which can lead to the inhibition of cell proliferation and induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
6-methyl-2-thiouracil: Used to obtain various S-alkyl derivatives with anticonvulsant activity.
2-hydrazinyl-6-methylpyrimidin-4(3H)-one: Formed from the reaction with hydrazine hydrate.
2-anilino-6-methylpyrimidin-4(3H)-one: Formed from the reaction with aniline.
These compounds share similar structural features but may exhibit different biological activities and applications, highlighting the uniqueness of 2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
